(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate
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Overview
Description
(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate is a complex organic compound with a unique structure that includes a hexahydropyrano[3,2-d][1,3]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate typically involves multiple steps. One common approach is the protection of mannopyranoside, which serves as a building block for the synthesis of complex carbohydrates . The reaction conditions often include the use of α-phenylthio, 3-levulinlyl, and 4,6-benzylidene protecting groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar protection and deprotection steps, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as monoperphthalic acid.
Reduction: Common reducing agents include Zn/AcOH or triphenylphosphine.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Monoperphthalic acid is a common oxidizing agent used in the transformation of this compound.
Reduction: Zinc in acetic acid (Zn/AcOH) and triphenylphosphine are typical reducing agents.
Substitution: Various nucleophiles can be used to substitute the hydroxyl and methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with monoperphthalic acid can yield 2-(2-oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone .
Scientific Research Applications
(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates.
Biology: The compound’s unique structure makes it a candidate for studying various biological processes.
Industry: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate involves its interaction with specific molecular targets
Comparison with Similar Compounds
Similar Compounds
- Methyl-2-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside
- 2-(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione
Uniqueness
What sets (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate apart from similar compounds is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.
Biological Activity
The compound (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate is a complex organic molecule with potential biological activities. Its structure suggests that it may interact with various biological pathways, making it of interest in pharmacological and therapeutic research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula for this compound is C22H24O6 with a molecular weight of approximately 368.43 g/mol. The compound features a hexahydropyrano dioxin core which is known for its diverse biological activities.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 368.43 g/mol |
Solubility | Soluble in methanol |
Melting Point | Not specified |
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been shown to modulate IDO activity. IDO is an enzyme involved in tryptophan metabolism that plays a crucial role in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is beneficial in protecting cells from damage and may contribute to neuroprotective effects .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action can be particularly relevant in the treatment of chronic inflammatory diseases .
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Cancer Therapy : By inhibiting IDO and enhancing immune responses against tumors.
- Neuroprotection : Due to its antioxidant properties that could mitigate neurodegenerative processes.
- Chronic Inflammatory Diseases : As a therapeutic agent to reduce inflammation.
Study 1: IDO Inhibition and Cancer Treatment
A study published in the Journal of Immunology examined the effects of various compounds on IDO activity in tumor microenvironments. It was found that compounds structurally related to (8-Hydroxy-6-methoxy...) significantly inhibited IDO activity and enhanced T-cell proliferation in vitro. This suggests that such compounds could be developed as adjunct therapies alongside existing cancer treatments .
Study 2: Antioxidant Effects
Research published in Free Radical Biology and Medicine evaluated the antioxidant capacity of several dioxin derivatives. The study demonstrated that these compounds effectively reduced oxidative stress markers in neuronal cell cultures. This finding supports the potential use of (8-Hydroxy-6-methoxy...) in neurodegenerative disease models .
Properties
IUPAC Name |
(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUKOCUXSRSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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